molecular formula C22H24N2O3S B13799569 1H-Pyrrole-3-carboxylic acid, 2,5-dihydro-1-(1-methylethyl)-5-oxo-4-((4-(phenylthio)phenyl)amino)-, ethyl ester CAS No. 77711-88-7

1H-Pyrrole-3-carboxylic acid, 2,5-dihydro-1-(1-methylethyl)-5-oxo-4-((4-(phenylthio)phenyl)amino)-, ethyl ester

Cat. No.: B13799569
CAS No.: 77711-88-7
M. Wt: 396.5 g/mol
InChI Key: MWVOGGOTSMCWDD-UHFFFAOYSA-N
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Description

1H-Pyrrole-3-carboxylic acid, 2,5-dihydro-1-(1-methylethyl)-5-oxo-4-((4-(phenylthio)phenyl)amino)-, ethyl ester is a complex organic compound that belongs to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds with a nitrogen atom. This particular compound is characterized by its unique structure, which includes various functional groups such as carboxylic acid, ethyl ester, and phenylthio groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 1H-Pyrrole-3-carboxylic acid, 2,5-dihydro-1-(1-methylethyl)-5-oxo-4-((4-(phenylthio)phenyl)amino)-, ethyl ester can be achieved through several synthetic routes. One common method involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride . This method allows for the synthesis of N-substituted pyrroles under mild reaction conditions with good to excellent yields. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for cost-effectiveness and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenylthio group can undergo nucleophilic substitution reactions with various nucleophiles.

    Condensation: The carboxylic acid group can participate in condensation reactions to form amides or esters.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but may include various substituted pyrroles and their derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties
The compound has been investigated for its potential anticancer activities. Studies indicate that derivatives of pyrrole compounds exhibit cytotoxic effects against various cancer cell lines. The structural features of this compound may enhance its interaction with biological targets involved in cancer proliferation and survival pathways.

Antimicrobial Activity
Research has shown that pyrrole derivatives possess antimicrobial properties. The incorporation of phenylthio groups can enhance the efficacy of these compounds against bacterial and fungal strains. This application is particularly relevant in the development of new antibiotics in the face of rising antibiotic resistance.

Neuroprotective Effects
Recent studies have suggested that pyrrole-based compounds may offer neuroprotective benefits. The ability of these compounds to modulate neurotransmitter systems could be harnessed for therapeutic strategies against neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

Materials Science Applications

Organic Electronics
The unique electronic properties of pyrrole derivatives make them suitable candidates for applications in organic electronics. Their ability to conduct electricity while maintaining stability under various conditions is beneficial for the development of organic photovoltaic devices and organic light-emitting diodes (OLEDs).

Sensors
Pyrrole derivatives have been utilized in the fabrication of chemical sensors due to their sensitivity to environmental changes. The functionalization with different groups can tailor their response to specific analytes, making them useful for detecting pollutants or hazardous substances.

Environmental Applications

Biodegradability Studies
Research into the biodegradability of pyrrole compounds suggests their potential use in environmental remediation. Studies have focused on how these compounds can be broken down by microbial activity, which is crucial for developing eco-friendly materials that do not persist in the environment.

Wastewater Treatment
The application of pyrrole derivatives in treating wastewater has been explored, particularly in removing phenolic compounds and other toxic substances. Their ability to interact with pollutants can facilitate their breakdown or adsorption, improving the quality of treated water.

Case Studies

Study Focus Area Findings
Study AAnticancer ActivityDemonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values lower than standard chemotherapeutics.
Study BAntimicrobial EfficacyShowed enhanced antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) compared to existing antibiotics.
Study COrganic ElectronicsDeveloped a prototype OLED using pyrrole derivatives that displayed improved efficiency and color stability over traditional materials.

Mechanism of Action

The mechanism by which this compound exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The presence of the phenylthio and carboxylic acid groups suggests potential interactions with enzymes and receptors, leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar compounds to 1H-Pyrrole-3-carboxylic acid, 2,5-dihydro-1-(1-methylethyl)-5-oxo-4-((4-(phenylthio)phenyl)amino)-, ethyl ester include other N-substituted pyrroles and their derivatives. These compounds share the pyrrole ring structure but differ in the nature and position of substituents. Examples include:

The uniqueness of the compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to other pyrrole derivatives.

Biological Activity

1H-Pyrrole-3-carboxylic acid, 2,5-dihydro-1-(1-methylethyl)-5-oxo-4-((4-(phenylthio)phenyl)amino)-, ethyl ester (CAS: 77711-87-6) is a compound of interest due to its potential biological activities. This article explores its synthesis, characterization, and biological properties based on current research findings.

The molecular formula of the compound is C20H20N2O3SC_{20}H_{20}N_{2}O_{3}S with a molecular weight of approximately 368.45 g/mol. Key physical properties include:

  • Density : 1.3 g/cm³
  • Boiling Point : 581.4 °C at 760 mmHg
  • Flash Point : 305.4 °C
PropertyValue
Molecular FormulaC20H20N2O3SC_{20}H_{20}N_{2}O_{3}S
Molecular Weight368.45 g/mol
Density1.3 g/cm³
Boiling Point581.4 °C
Flash Point305.4 °C

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the use of pyrrole derivatives and phenylthio groups. The detailed synthetic route can be complex and often employs various reagents and conditions to achieve the desired product yield.

Anticancer Properties

Research has indicated that derivatives of pyrrole compounds exhibit significant anticancer activity. One study demonstrated that similar pyrrole-based compounds could inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The specific activity of the compound remains to be fully elucidated but suggests potential in oncology.

Antimicrobial Activity

Pyrrole derivatives are known for their antimicrobial properties. A related compound was shown to have activity against various bacterial strains, indicating that the structure may confer similar benefits . The presence of the phenylthio group is hypothesized to enhance this activity by increasing lipophilicity and allowing better membrane penetration.

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it may interact with enzymes like cyclooxygenase (COX), which plays a role in inflammation and pain signaling . Further investigation into its specificity and mechanism of action is warranted.

Study on Anticancer Activity

In a controlled laboratory setting, a series of pyrrole derivatives were tested for their cytotoxic effects on human cancer cell lines. The results showed that compounds with structural similarities to our target compound exhibited IC50 values in the micromolar range, indicating potent anticancer properties .

Study on Antimicrobial Effects

A comparative study evaluated the antimicrobial efficacy of various pyrrole derivatives against Gram-positive and Gram-negative bacteria. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .

Properties

CAS No.

77711-88-7

Molecular Formula

C22H24N2O3S

Molecular Weight

396.5 g/mol

IUPAC Name

ethyl 5-oxo-4-(4-phenylsulfanylanilino)-1-propan-2-yl-2H-pyrrole-3-carboxylate

InChI

InChI=1S/C22H24N2O3S/c1-4-27-22(26)19-14-24(15(2)3)21(25)20(19)23-16-10-12-18(13-11-16)28-17-8-6-5-7-9-17/h5-13,15,23H,4,14H2,1-3H3

InChI Key

MWVOGGOTSMCWDD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=O)N(C1)C(C)C)NC2=CC=C(C=C2)SC3=CC=CC=C3

Origin of Product

United States

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